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Introduction to Dual-Crosslinking
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo

interaction of proteins with DNA.[1][2][3] The standard method utilizes formaldehyde, a zero-

length crosslinker, to covalently link proteins directly bound to DNA.[4][5] However, this

approach can be inefficient for capturing larger protein complexes where only a subset of

proteins is in direct contact with DNA, or for proteins that interact transiently with chromatin.[1]

A dual-crosslinking approach, employing a sequential treatment with a longer, protein-protein

crosslinker like Disuccinimidyl glutarate (DSG) followed by formaldehyde, addresses this

limitation.[1][6] DSG first stabilizes protein complexes by linking primary amines on adjacent

proteins, which are then fixed to the DNA by formaldehyde.[7] This two-step method enhances

the capture of entire protein complexes associated with chromatin, providing a more

comprehensive view of the nuclear landscape.[8]

Advantages of the Dual-Crosslinking Approach
Enhanced capture of protein complexes: The longer spacer arm of DSG (7.7 Å) compared to

formaldehyde (~2 Å) allows for the stabilization of larger protein complexes.[9][10]

Improved detection of indirect DNA interactions: Co-factors and other proteins that do not

directly bind DNA but are part of a DNA-binding complex can be efficiently captured.[6]
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Stabilization of transient interactions: Weak or transient protein-protein interactions within a

chromatin-bound complex can be locked in place by DSG before formaldehyde fixation.[2]

Increased signal-to-noise ratio: For certain targets, dual crosslinking has been shown to

increase the enrichment of the target protein relative to background.[5][8]

Characteristics of Crosslinking Agents
Feature

Disuccinimidyl glutarate
(DSG)

Formaldehyde

Type Homobifunctional NHS-ester Zero-length

Target
Primary amines (e.g., lysine

residues)

Primary amines, sulfhydryls,

etc.

Spacer Arm Length 7.7 Å ~2 Å

Reactivity Protein-protein
Protein-protein and protein-

DNA

Reversibility Not directly reversible by heat Reversible by heat

Experimental Protocols
Protocol 1: Dual-Crosslinking of Adherent Mammalian
Cells
This protocol is adapted from established methods for dual-crosslinking in preparation for ChIP.

[1][4][11]

Materials:

Phosphate-Buffered Saline (PBS)

Disuccinimidyl glutarate (DSG) (ProteoChem, c1104)

Dimethyl sulfoxide (DMSO)

Formaldehyde (37% solution)
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Glycine (2.5 M stock solution)

Cell Lysis Buffer

Protease inhibitors

Procedure:

Cell Culture: Grow adherent cells in 150 mm dishes to 80-90% confluency (approximately

1x10⁷ to 5x10⁷ cells per dish).[11]

DSG Crosslinking:

Wash cells three times with room temperature PBS.

Add 20 mL of PBS to each dish.

Prepare a fresh 0.5 M stock solution of DSG in DMSO.[4] Add the DSG stock solution to

the PBS on the plates to a final concentration of 2 mM.[1][4]

Swirl the dishes immediately to ensure even mixing.[1]

Incubate at room temperature for 45 minutes on a rocking platform.[1][4]

Formaldehyde Crosslinking:

Aspirate the DSG solution and wash the cells twice with PBS.

Add 20 mL of fresh PBS to each dish.

Add 540 µl of 37% formaldehyde to a final concentration of 1%.[4]

Incubate at room temperature for 10-15 minutes.[4][11]

Quenching:

Add 1 mL of 2.5 M glycine to each dish to quench the formaldehyde.[4]

Incubate for 10 minutes at room temperature with gentle swirling.[4]
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Cell Harvesting:

Aspirate the solution and wash the cells three times with ice-cold PBS containing protease

inhibitors.[4]

Scrape the cells in 2 mL of ice-cold PBS with protease inhibitors and transfer to a conical

tube.

Centrifuge at 1,500 rpm for 5 minutes at 4°C.[4]

The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used

immediately for chromatin preparation.

Protocol 2: Chromatin Preparation,
Immunoprecipitation, and Reversal
Procedure:

Cell Lysis: Resuspend the crosslinked cell pellet in 500 µl of ice-cold Cell Lysis Buffer with

protease inhibitors and incubate on ice for 10 minutes.[4]

Chromatin Shearing:

Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp.

Note: Dual-crosslinked chromatin is often more resistant to sonication.[1][4] Optimization

of sonication conditions (power, time, cycles) is critical.

Immunoprecipitation (IP):

Dilute the sheared chromatin in ChIP Dilution Buffer.

Pre-clear the chromatin with Protein A/G beads.

Save a small aliquot as the "input" control.

Incubate the remaining chromatin with the antibody of interest overnight at 4°C with

rotation.
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Add Protein A/G beads and incubate for an additional 1-4 hours.[1]

Washes:

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash

Buffer, and twice with TE Buffer.[1]

Elution:

Elute the chromatin from the beads by adding Elution Buffer and incubating at room

temperature.[1]

Crosslink Reversal:

Add NaCl to the eluates and the input sample to a final concentration of 0.2 M.

Incubate at 65°C for 4-10 hours to reverse the formaldehyde crosslinks.[6]

Add RNase A and incubate at 37°C for 30 minutes.

Add Proteinase K and incubate at 45°C for 1 hour.[12] Note: DSG crosslinks are not

reversible by heat. Proteinase K digestion is essential to degrade the crosslinked proteins

and release the DNA.[13][14]

DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a DNA

purification kit. The purified DNA is now ready for downstream analysis such as qPCR or

sequencing.
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Caption: Workflow for dual-crosslinking chromatin immunoprecipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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